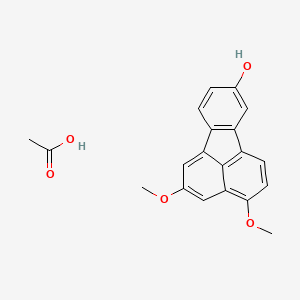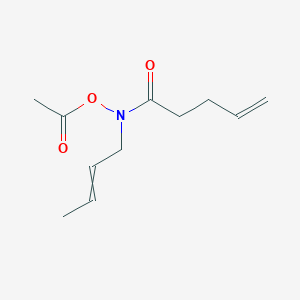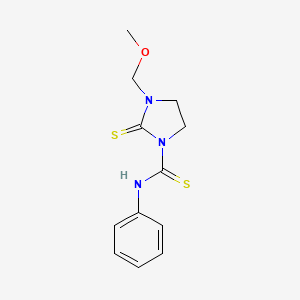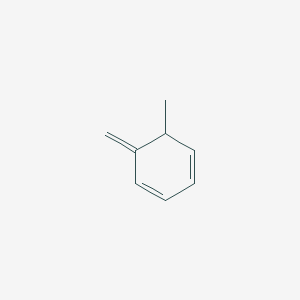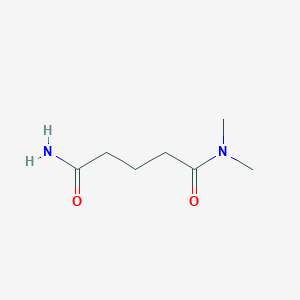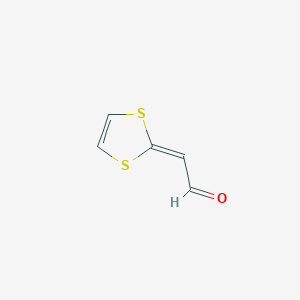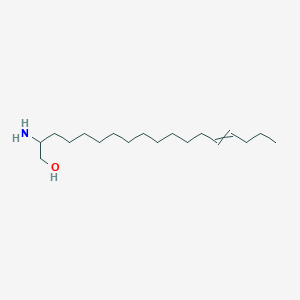
2-Aminooctadec-14-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminooctadec-14-EN-1-OL: is a sphingoid base, a type of long-chain amino alcohol. It is a structural analog of sphingosine, a key component in the metabolism of sphingolipids, which are essential constituents of cell membranes . This compound is characterized by its amphipathic nature, having both hydrophobic and hydrophilic properties, making it crucial in various biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminooctadec-14-EN-1-OL typically involves the reduction of corresponding amides or nitriles. One common method is the reduction of 2-aminooctadec-14-EN-1-nitrile using lithium aluminum hydride in anhydrous ether . Another approach involves the catalytic hydrogenation of 2-aminooctadec-14-EN-1-amide using palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Aminooctadec-14-EN-1-OL can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amino alcohols.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
Chemistry: 2-Aminooctadec-14-EN-1-OL is used as a precursor in the synthesis of various sphingolipids and ceramides. These compounds are essential for studying cell membrane structure and function .
Biology: In biological research, this compound is used to investigate the role of sphingolipids in cell signaling, apoptosis, and inflammation .
Medicine: this compound and its derivatives are explored for their potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions .
Industry: The compound is used in the cosmetic industry for its moisturizing and skin barrier-enhancing properties. It is also utilized in the production of bioactive lipids .
Mechanism of Action
2-Aminooctadec-14-EN-1-OL exerts its effects by integrating into cell membranes and participating in the formation of lipid rafts. These lipid rafts are crucial for cell signaling and membrane fluidity . The compound interacts with various molecular targets, including sphingosine-1-phosphate receptors, which play a role in cell proliferation, migration, and apoptosis .
Comparison with Similar Compounds
Sphingosine: A structurally similar compound with a double bond at position 4 instead of 14.
Phytosphingosine: Another sphingoid base with additional hydroxyl groups.
Ceramides: N-acyl derivatives of sphingosine and related compounds.
Uniqueness: 2-Aminooctadec-14-EN-1-OL is unique due to its specific double bond position at carbon 14, which imparts distinct biological properties compared to other sphingoid bases . This unique structure allows it to participate in specialized cellular functions and signaling pathways .
Properties
CAS No. |
89962-22-1 |
|---|---|
Molecular Formula |
C18H37NO |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
2-aminooctadec-14-en-1-ol |
InChI |
InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h4-5,18,20H,2-3,6-17,19H2,1H3 |
InChI Key |
BQVDPIUYKUJERZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCCCCCCCCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


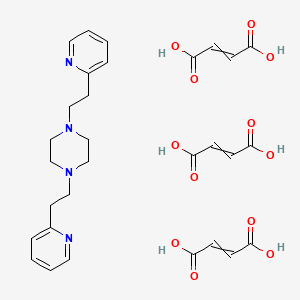
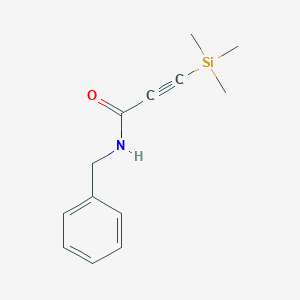
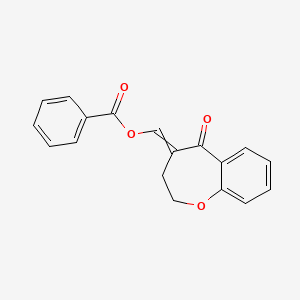
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)
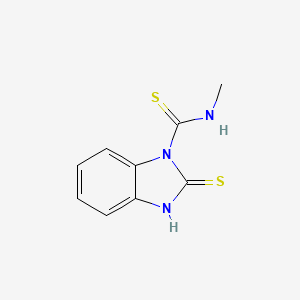
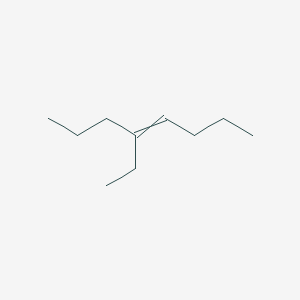
![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)
